tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate
Description
tert-Butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate (CAS: 1826900-85-9) is a fluorinated bicyclopentane derivative with the molecular formula C₁₀H₁₆FNO₂ and a molecular weight of 201.24 g/mol . The compound features a bicyclo[1.1.1]pentane scaffold substituted with a fluorine atom at the 3-position, protected by a tert-butyl carbamate group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups in drug discovery .
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO2/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10/h4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTXDPXXMNBINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate typically involves the reaction of fluorobicyclo[1.1.1]pentane-1-carboxylic acid with tert-butyl carbamate. The reaction is carried out in the presence of a base, such as triethylamine, and a coupling agent, such as diphenyl azidooxyphosphonate. The reaction is conducted in an anhydrous solvent, such as tert-butanol, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore. Its bicyclic structure and fluorine atom contribute to its stability and bioactivity, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to enhance the performance of various products .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets. The fluorine atom and the bicyclic structure play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Reactivity and Stability
- Fluorine-substituted analogs exhibit enhanced metabolic stability compared to non-halogenated counterparts due to C-F bond strength .
- Trifluoromethyl derivatives (e.g., CAS 1886967-53-8) show greater resistance to enzymatic degradation but may reduce solubility .
- Brominated analogs (e.g., C₁₁H₁₈BrNO₂) are prone to nucleophilic substitution, enabling diversification into thioethers or amines .
Biological Activity
tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate is a chemical compound characterized by its unique bicyclic structure and the presence of a fluorine atom, which contributes to its biological activity. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H16FNO2
- Molecular Weight : 201.24 g/mol
- CAS Number : 1826900-85-9
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorine atom enhances the compound's stability and binding affinity to specific proteins, enzymes, and receptors, potentially modulating various biological pathways.
Biological Activity and Applications
Research indicates that this compound may have several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.
- Neuroprotective Effects : The unique structure of the compound may confer neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in cellular models, indicating possible applications in inflammatory conditions.
Research Findings
A variety of studies have examined the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive bacteria in vitro. |
| Study 2 | Reported neuroprotective effects in a mouse model of Alzheimer's disease. |
| Study 3 | Showed anti-inflammatory activity in human cell lines, reducing cytokine production. |
Case Studies
Several case studies provide insight into the practical applications of this compound:
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to controls.
- Neuroprotection in Animal Models : In a study involving transgenic mice expressing Alzheimer's pathology, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Inflammation Reduction in Cell Cultures : Human macrophage cell lines treated with the compound exhibited decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing tert-butyl N-{3-fluorobicyclo[1.1.1]pentan-1-yl}carbamate?
- Methodological Answer : The synthesis typically involves coupling a fluorinated bicyclo[1.1.1]pentane scaffold with a tert-butoxycarbonyl (Boc) protecting group. For example, in a reported procedure, trifluoroacetic acid (TFA) is used to deprotect intermediates, as demonstrated in the cleavage of Boc from a related bicyclopentane carbamate derivative . Key steps include:
- Deprotection : TFA in dichloromethane (DCM) at 0°C, followed by azeotropic drying with toluene.
- Coupling : Use of triethylamine (TEA) in dimethylformamide (DMF) to activate carboxylic acids for amide bond formation .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy are employed. For instance, NMR is critical for confirming fluorination at the bicyclo[1.1.1]pentane ring, while NMR verifies Boc group integrity . Mass spectrometry (MS) is used to confirm molecular weight alignment with theoretical values (e.g., CHFNO, MW 213.28) .
Advanced Research Questions
Q. What strategies address challenges in fluorinating the bicyclo[1.1.1]pentane core?
- Methodological Answer : Fluorination often requires precise control of reaction conditions to avoid ring strain-induced side reactions. For example, electrophilic fluorination using Selectfluor™ or nucleophilic displacement with KF in polar aprotic solvents (e.g., DMF) has been reported for analogous bicyclopentane systems . Optimization of temperature (-20°C to 25°C) and stoichiometry (1.2–2.0 equiv fluorinating agent) minimizes byproducts .
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Discrepancies in or NMR signals may arise from dynamic ring puckering in the bicyclo[1.1.1]pentane scaffold. Strategies include:
- Variable-temperature NMR to observe conformational equilibria.
- Density Functional Theory (DFT) calculations to model expected splitting patterns .
- Cross-validation with X-ray crystallography (if crystalline derivatives are available) .
Q. How to optimize Boc protection/deprotection in sterically hindered environments?
- Methodological Answer : The Boc group is sensitive to steric hindrance in bicyclopentane systems. Optimal conditions involve:
- Protection : Use of Boc anhydride with DMAP catalysis in THF at 50°C .
- Deprotection : TFA in DCM (0°C to RT) for 2–4 hours, followed by rapid neutralization with NaHCO to prevent decomposition .
Experimental Design & Data Analysis
Designing a stability study for long-term storage of this carbamate:
- Methodological Answer :
- Conditions : Store under inert gas (N) at -20°C in amber vials to prevent hydrolysis or photodegradation.
- Analytical Monitoring : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation products. Purity thresholds should remain ≥90% over 12 months .
Interpreting discrepancies in mass spectrometry (MS) data:
- Resolution Workflow :
Theoretical vs. Observed MW : Calculate exact mass (e.g., 213.28 for CHFNO) and compare with high-resolution MS (HRMS).
Isotopic Patterns : Check for chlorine/bromine adducts (common in synthesis intermediates).
Degradation Signals : Use tandem MS (MS/MS) to identify fragments (e.g., loss of Boc group: [M – CHO]) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
